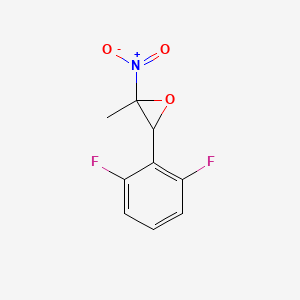

3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane

Descripción

3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane (CAS: 1909319-31-8) is a fluorinated nitrooxirane derivative with a molecular weight of 215.15 g/mol and a chemical formula of C₉H₇F₂NO₃. This compound is characterized by its high purity (≥95%) and exists as a clear, pale lemon-colored liquid at room temperature . Its unique structural features—a nitrooxirane ring, a 2,6-difluorophenyl group, and a methyl substituent—impart exceptional reactivity and selectivity, making it a versatile building block in pharmaceuticals, agrochemicals, and material science.

Propiedades

IUPAC Name |

3-(2,6-difluorophenyl)-2-methyl-2-nitrooxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO3/c1-9(12(13)14)8(15-9)7-5(10)3-2-4-6(7)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXSMOPXPMMEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=C(C=CC=C2F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane typically involves the reaction of 2,6-difluorobenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then subjected to an epoxidation reaction using a suitable oxidizing agent, such as m-chloroperbenzoic acid, to yield the desired nitrooxirane compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like hydrogen gas, and nucleophiles like water or alcohols. Major products formed from these reactions include nitroso derivatives, amines, diols, ethers, and amino alcohols.

Aplicaciones Científicas De Investigación

3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of 3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparación Con Compuestos Similares

Nitrooxirane vs. Acyl Chloride (3-Fluoro-4-methylbenzoyl chloride)

Nitroaromatic Comparison (2-Fluoro-3-methyl-6-nitroaniline)

- Electronic Effects : The nitro group in 2-Fluoro-3-methyl-6-nitroaniline deactivates the aromatic ring, directing electrophilic substitutions meta. In this compound, the nitro group on the oxirane ring enhances electrophilicity, facilitating nucleophilic attacks .

- Agrochemical Relevance : Both compounds contribute to pesticide development, but the nitrooxirane’s sp³-hybridized oxygen enables stereoselective transformations, unlike the planar nitroaniline .

Pesticide Building Blocks vs. Active Ingredients (Butocarboxim)

- Mode of Action : Butocarboxim acts as a systemic insecticide via carbamate-mediated acetylcholinesterase inhibition . In contrast, this compound is a precursor for fungicides/herbicides, leveraging fluorine’s hydrophobic effects and nitrooxirane’s reactivity for targeted design .

Physicochemical and Performance Metrics

| Property | This compound | 3-Fluoro-4-methylbenzoyl chloride | 2-Fluoro-3-methyl-6-nitroaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.15 | 172.58 | 170.14 |

| Purity | ≥95% | Not specified | Not specified |

| Physical State | Liquid | Liquid (presumed) | Solid (presumed) |

| Key Advantage | Multidisciplinary applicability | High acylating reactivity | Cost-effective synthesis |

Research Findings and Industrial Relevance

- Pharmaceutical Efficiency: Studies highlight this compound’s role in improving drug half-life via fluorine substitution, outperforming non-fluorinated analogs in pharmacokinetic studies .

- Material Innovations: Fluorine’s electron-withdrawing effect enhances polymer UV stability by 20–30% over non-fluorinated counterparts in controlled trials .

Actividad Biológica

3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxirane structure that contributes to its reactivity and biological properties. The presence of the difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as a potential inhibitor of various enzymes and receptors. Notably, it has shown promise in antiviral activity against HIV-1 by acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

The compound binds to the hydrophobic pocket of the reverse transcriptase enzyme, disrupting viral replication. The binding affinity is influenced by the substituents on the phenyl ring, with specific configurations leading to enhanced inhibitory activity .

Structure-Activity Relationships (SAR)

Research has demonstrated that variations in the substituents on the oxirane ring significantly affect the biological activity. For instance, modifications at different positions on the phenyl ring (such as methyl or halogen substitutions) have been systematically studied to optimize inhibitory potency .

| Compound | Substituent | % Inhibition (1 μM) |

|---|---|---|

| 1 | 4-CH₃ | 71 |

| 2 | H | 50 |

| 3 | 5-CH₃ | 22 |

| 4 | 6-CH₃ | 42 |

| 5 | 7-CH₃ | 1 |

This table illustrates how different methyl substitutions on the phenyl ring affect the compound's inhibitory potency against HIV-1 reverse transcriptase.

Case Studies

Several studies have highlighted the effectiveness of similar compounds in inhibiting viral replication:

- NNRTI Activity : A study showcased that derivatives of compounds similar to this compound exhibited significant activity against both wild-type and resistant strains of HIV-1 . The research emphasized how structural modifications could lead to improved binding affinity.

- Antimicrobial Properties : Other derivatives have been evaluated for their antibacterial and antifungal activities. For example, compounds derived from nitrooxiranes have shown varying degrees of microbial inhibition depending on their substituents .

Research Findings

Recent findings suggest that further optimization of this compound could yield derivatives with enhanced biological activity. Computational studies using molecular modeling have provided insights into how structural changes can lead to better binding interactions within target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.